tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 179683-40-0
VCID: VC5384304
InChI: InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-8-11(20)19-10-6-4-9(5-7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20)
SMILES: CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C14H17F3N2O3
Molecular Weight: 318.296

tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate

CAS No.: 179683-40-0

Cat. No.: VC5384304

Molecular Formula: C14H17F3N2O3

Molecular Weight: 318.296

* For research use only. Not for human or veterinary use.

tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate - 179683-40-0

Specification

CAS No. 179683-40-0
Molecular Formula C14H17F3N2O3
Molecular Weight 318.296
IUPAC Name tert-butyl N-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]carbamate
Standard InChI InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-8-11(20)19-10-6-4-9(5-7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20)
Standard InChI Key GANYQTBTOKBARP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the formula C₁₄H₁₇F₃N₂O₃, with the following structural components:

  • tert-Butyl group: Provides steric bulk and enhances metabolic stability.

  • Carbamoyl methyl linker: Serves as a spacer, enabling conformational flexibility.

  • 4-(Trifluoromethyl)phenyl group: Introduces electron-withdrawing properties, influencing reactivity and binding interactions.

Table 1: Molecular Properties

PropertyValueSource
CAS Number179683-40-0
Molecular Weight318.30 g/mol
SMILESO=C(OC(C)(C)C)NCC(NC1=CC=C(C(F)(F)F)C=C1)=O
Storage RecommendationsCool, dry environment

Synthesis and Reaction Pathways

Traditional Carbamate Synthesis

Carbamates are typically synthesized via reactions between amines and chloroformates or mixed carbonates . For this compound, a two-step approach is plausible:

  • Activation Step: React 4-(trifluoromethyl)aniline with phosgene or p-nitrophenyl chloroformate to form an intermediate isocyanate.

  • Coupling Step: Treat the isocyanate with tert-butyl N-(aminomethyl)carbamate under basic conditions .

Modern Methodologies

Recent advances include CO₂ utilization for carbamate synthesis. For example, Jung et al. reported a solid-phase method using Merrifield resin, CO₂, and alkyl halides in the presence of cesium carbonate . This approach could be adapted for tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate by substituting the amine component.

Table 2: Synthetic Routes Comparison

MethodReagentsYieldAdvantages
Chloroformate Routep-Nitrophenyl chloroformate60–75%High purity
CO₂-Based SynthesisCO₂, Cs₂CO₃, alkyl halides50–65%Eco-friendly, scalable

Physicochemical Properties

Stability and Reactivity

  • Chemical Stability: The tert-butyl group and trifluoromethyl moiety confer resistance to hydrolysis and oxidative degradation .

  • Rotational Barriers: The carbamate C–N bond exhibits a rotational barrier ~3–4 kcal/mol lower than analogous amides, enhancing conformational flexibility .

Predicted Properties

  • Boiling Point: Estimated at 281.9±40.0 °C (extrapolated from similar carbamates) .

  • Density: 1.490±0.06 g/cm³ .

Applications in Medicinal Chemistry

Drug Design

Carbamates are widely used as peptide bond surrogates due to their proteolytic stability . This compound’s trifluoromethyl group may enhance target binding via hydrophobic interactions, making it a candidate for:

  • Protease Inhibitors: Mimics transition states in enzymatic cleavage .

  • CNS Agents: The trifluoromethyl group improves blood-brain barrier penetration .

ParameterValueSource
Hazard StatementsNot classified
Storage Temperature2–8°C

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